2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
2-[(4-ethoxy-3-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-15-9-8-12(10-11(15)2)23(20,21)17-14-7-5-4-6-13(14)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZAEHFZZLWYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-3-methylbenzenesulfonyl chloride and 2-aminobenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The product is isolated by filtration, followed by washing with water and recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the substituents introduced.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through a multi-step process involving the reaction of sulfonyl chlorides with amino acids or their derivatives. The synthesis typically involves:
- Step 1 : Formation of the sulfonamide by reacting 4-Ethoxy-3-methylphenylsulfonyl chloride with an appropriate amine.
- Step 2 : Coupling the sulfonamide with benzoic acid derivatives to yield the final product.
The chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have shown that compounds similar to 2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid exhibit significant antimicrobial properties. For instance, a related compound demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 100 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Bacillus subtilis | 25 |
| Klebsiella pneumoniae | 100 |
Antioxidant Properties
Antioxidant activities of sulfonamide derivatives have also been explored. These compounds can scavenge free radicals, thereby potentially mitigating oxidative stress in biological systems. In vitro studies indicate that these compounds can effectively reduce superoxide and hydroxyl radical levels .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which are common among sulfonamide derivatives. Research indicates that similar compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating conditions such as arthritis and inflammatory bowel disease.
Drug Development
Given its biological activities, this compound can serve as a lead compound in drug development processes aimed at creating new antimicrobial or anti-inflammatory agents.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of sulfonamide derivatives, including those related to this compound, evaluated their antimicrobial efficacy against various pathogens. The results indicated a promising antibacterial profile, particularly against resistant strains of bacteria .
Case Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant capabilities of related compounds were assessed using different radical scavenging assays. The findings revealed that these compounds could significantly reduce oxidative damage in cellular models, suggesting their potential use as therapeutic agents in oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The ethoxy and methyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The ethoxy and methyl groups in the target compound may enhance lipophilicity compared to polar derivatives like 4-(acetylamino) analogs .
Biological Activity :
- Benzoic acid esters (e.g., Av7) show improved cell permeability due to esterification but require hydrolysis for activation .
- Sulfonamide-linked compounds (e.g., chlorimuron) demonstrate diverse applications, from herbicides to antitumor agents, depending on auxiliary functional groups .
Metabolic Stability :
- Fluorinated benzothiazoles () highlight the role of CYP450 metabolism in antitumor activity, suggesting that the ethoxy group in the target compound may similarly influence metabolic pathways .
Research Findings and Implications
Antitumor Potential:
Biological Activity
Overview
2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a sulfonamide group, which is known for its ability to interact with various biological targets, including enzymes and proteins.
Chemical Structure and Properties
- Molecular Formula : C15H17NO4S
- Molecular Weight : 305.37 g/mol
- IUPAC Name : this compound
The presence of the ethoxy and methyl groups may enhance the compound's binding affinity and specificity for its biological targets, contributing to its pharmacological effects.
The mechanism of action of this compound involves:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzymes, inhibiting their activity. This interaction can prevent substrate access to the active site, thereby blocking catalytic processes.
- Cell Signaling Modulation : The compound has been shown to influence key signaling pathways, including the Wnt/β-catenin pathway, which is crucial in regulating cell proliferation and differentiation. By modulating this pathway, the compound may exert anti-cancer effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The compound induces apoptosis and cell cycle arrest, particularly in the G2/M phase, suggesting a potential for therapeutic applications in oncology.
| Cell Line | IC50 (µM) | Effect on Cell Cycle | Induced Apoptosis |
|---|---|---|---|
| MCF-7 | 10 | G2/M arrest | Yes |
| HCT-116 | 15 | G0/G1 accumulation | Yes |
Enzyme Interaction Studies
The compound has been utilized in studies assessing its role as an enzyme inhibitor. It has shown promise in inhibiting proteases and other enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated enzyme activity.
Case Studies
- Study on MCF-7 Cells : A recent study evaluated the effects of this compound on MCF-7 cells over a 48-hour period. Results indicated a significant reduction in cell viability and an increase in apoptosis markers compared to control groups. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting breast cancer.
- Inhibition of Wnt Signaling : Another investigation focused on the compound's ability to inhibit Wnt signaling in colorectal cancer models. The results demonstrated that treatment with this compound led to decreased β-catenin levels and reduced expression of Wnt target genes, highlighting its potential as a therapeutic agent against Wnt-driven tumors.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good solubility in organic solvents like DMSO, which facilitates its use in laboratory settings. Further studies are necessary to evaluate its bioavailability and metabolic stability in vivo.
Q & A
Q. Methodological Focus
- Column Selection : Use a phenyl-hexyl stationary phase for better retention of aromatic sulfonamides.
- Mobile Phase : Acetonitrile:phosphate buffer (pH 2.5–3.0) improves peak symmetry.
- Detection : UV at 254 nm (sulfonamide absorbance) or tandem MS for specificity in biological samples .
What factors influence the stability of this compound, and how can degradation pathways be assessed?
Q. Methodological Focus
- pH-Dependent Stability : Degrades under strong acidic (pH <2) or alkaline (pH >10) conditions via sulfonamide hydrolysis.
- Thermal Stability : Store at –20°C in inert atmospheres; assess via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., benzoic acid or sulfonic acid derivatives) .
How can in silico tools predict the metabolic fate and environmental persistence of this compound?
Q. Computational Focus
- Metabolic Prediction : Tools like BKMS_METABOLIC or Reaxys simulate Phase I/II metabolism (e.g., ethoxy group O-dealkylation) .
- Environmental Fate : EPI Suite estimates biodegradability (BIOWIN model) and bioaccumulation potential (BCFBAF model) based on logP (~2.5) and solubility (~0.1 mg/mL) .
What are the key considerations for designing derivatives to enhance this compound’s pharmacological profile?
Q. Advanced Research Focus
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) to the phenyl ring to improve target affinity.
- Prodrug Strategies : Esterify the carboxylic acid to enhance bioavailability .
- Toxicity Screening : Use zebrafish models or HEK293 cell assays to evaluate off-target effects early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
